N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide
Description
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15- |
InChI Key |
AEIVDBATQVVQFS-QNGOZBTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N\NC(=O)CCCCCC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Condensation of Heptanediamide with Biphenylaldehyde Derivatives
The most widely documented approach involves the condensation of N-hydroxyheptanediamide with (4-phenylphenyl)methanal (biphenyl-4-carbaldehyde) under controlled acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydroxylamine group on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Key Reaction Parameters
-
Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize intermediates.
-
Catalyst : Anhydrous sodium sulfate or molecular sieves are used to sequester water and drive the equilibrium toward imine formation.
-
Temperature : Reactions are typically conducted at 50–70°C to balance kinetic efficiency and stereochemical control.
Stereochemical Control for (Z)-Configuration
Achieving the (Z)-isomer necessitates low-temperature conditions (0–10°C) and bulky base additives (e.g., triethylamine) to favor the less sterically hindered transition state. Post-reaction recrystallization from ethanol/water mixtures enhances isomeric purity (≥95% by HPLC).
Stepwise Synthesis from Precursor Intermediates
Preparation of N-Hydroxyheptanediamide
The diamide backbone is synthesized via a two-step protocol:
Synthesis of (4-Phenylphenyl)Methanal
Biphenyl-4-carbaldehyde is prepared through Friedel-Crafts acylation of biphenyl with acetyl chloride, followed by oxidation of the resulting ketone using pyridinium chlorochromate (PCC).
Optimization of Reaction Conditions
Solvent and Catalytic Screening
A comparative study of solvent systems revealed the following trends:
| Solvent | Reaction Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|
| DMF | 12 | 78 | 92:8 |
| THF | 18 | 65 | 85:15 |
| Ethanol | 24 | 52 | 70:30 |
Acid vs. Base Catalysis
-
Acidic Conditions (e.g., acetic acid): Accelerate imine formation but favor (E)-isomer dominance (≤60% Z).
-
Basic Conditions (e.g., triethylamine): Improve (Z)-selectivity (up to 92%) at the cost of prolonged reaction times.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.
Challenges and Alternative Approaches
Byproduct Formation
Competing side reactions include:
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and has implications in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N’-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter chromatin structure and gene expression, leading to various biological effects. The hydroxamic acid moiety plays a crucial role in chelating metal ions in the active site of HDACs, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues: Diamides and Hydroxamates
The compound shares structural similarities with several diamide and hydroxamic acid derivatives, differing primarily in substituents, chain length, and functional groups. Key analogues include:
NKL54 (N-(2-aminophenyl)-N’-[3-(trifluoromethyl)phenyl]heptanediamide)
- Molecular Formula : C₂₁H₂₀F₃N₃O₂
- Molecular Weight : 403.40 g/mol
- Key Features : Trifluoromethylphenyl substituent, heptanediamide backbone.
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide
- Molecular Formula : C₂₄H₃₂N₆O₂
- Molecular Weight : 436.55 g/mol
- Key Features: Hexanediamide backbone with dimethylaminophenyl groups.
- Comparison: The shorter hexane chain and polar dimethylamino groups increase polarity (PSA: 89.4) compared to the target compound’s biphenyl moiety, likely reducing lipophilicity (LogP: 3.76 vs. inferred higher LogP for the target).
c. Hydroxamic Acids (Compounds 6–10 in )
- Example : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6).
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.65 g/mol
- Key Features : Chlorophenyl and cyclopropane groups.
- Comparison : These smaller hydroxamates exhibit antioxidant activity in DPPH and β-carotene assays, suggesting the target compound’s hydroxamic acid group may confer similar properties.
Physicochemical Properties
*Estimated based on biphenyl hydrophobicity.
Biological Activity
N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide, also known as Crebinostat, is a compound that has garnered attention for its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
Crebinostat is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 353.41 g/mol
- CAS Number : 1092061-61-4
The compound features a heptanediamide backbone with a hydroxyl group and a biphenyl moiety, contributing to its biological properties.
Crebinostat acts primarily as an HDAC inhibitor. The inhibition of HDACs plays a crucial role in the regulation of gene expression and cellular functions. By preventing the deacetylation of histones, Crebinostat can lead to:
- Increased acetylation of histones , resulting in a more relaxed chromatin structure and enhanced transcription of genes involved in apoptosis and cell cycle regulation.
- Altered expression of genes associated with cancer progression, making it a candidate for cancer therapy.
Table 1: HDAC Inhibition Potency
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 0.7 |
| HDAC2 | 1.0 |
| HDAC3 | 2.0 |
| HDAC6 | 9.3 |
This table summarizes the potency of Crebinostat against various HDAC isoforms, indicating its effectiveness as an inhibitor.
In Vitro Studies
Research has demonstrated that Crebinostat exhibits significant anti-cancer activity across various cancer cell lines:
- Breast Cancer : In studies involving MCF-7 and MDA-MB-231 cell lines, Crebinostat induced apoptosis and inhibited cell proliferation.
- Lung Cancer : The compound showed efficacy in A549 lung cancer cells by disrupting cell cycle progression and promoting apoptosis.
In Vivo Studies
In animal models, Crebinostat has been shown to reduce tumor growth significantly. For instance:
- Xenograft Models : In mice implanted with human cancer cells, treatment with Crebinostat resulted in a marked reduction in tumor size compared to control groups.
Case Studies
A notable case study involved patients with relapsed or refractory multiple myeloma treated with Crebinostat in combination with other agents. The results indicated:
- Overall Response Rate (ORR) : Approximately 40% of patients achieved partial or complete responses.
- Survival Rates : Improved progression-free survival (PFS) was observed compared to historical controls.
Therapeutic Applications
Given its mechanism of action and biological activity, Crebinostat is being explored for various therapeutic applications:
- Cancer Therapy : Primarily targeting hematological malignancies and solid tumors.
- Neurodegenerative Diseases : Potential applications in conditions like Alzheimer's disease due to its effects on protein acetylation.
- Inflammatory Disorders : Investigated for its role in modulating inflammatory pathways.
Q & A
Q. What are the recommended analytical methods for confirming the structural integrity of N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide?
To confirm structural integrity, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying the compound’s functional groups and stereochemistry. For example, signals corresponding to the hydroxyimino (N'-OH) and heptanediamide moieties must align with theoretical predictions .
- Liquid Chromatography–Mass Spectrometry (LC-MS): Used to validate molecular weight and purity. LC-MS data should match the calculated mass (353.41 g/mol) and show a single dominant peak in chromatograms .
- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by retention time analysis under standardized conditions (e.g., SMD-TFA05 mobile phase) .
Q. How is this compound typically synthesized, and what are the key reaction conditions to optimize yield?
Synthesis involves multi-step organic reactions, with critical conditions including:
- Condensation Reaction: Formation of the (Z)-methylideneamino group via Schiff base chemistry, requiring anhydrous conditions and a catalyst like acetic acid .
- Hydroxylation: Introduction of the N'-hydroxy group using hydroxylamine derivatives under controlled pH (6–7) to avoid side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Optimal yields (>70%) are achieved by maintaining inert atmospheres (N2/Ar) and rigorous temperature control (25–40°C) during condensation .
Q. What in vitro assays are commonly used to evaluate its biological activity, and how are EC50 values determined?
Standard assays include:
- Histone Acetylation Assays: Quantify AcH4K12 and AcH3K9 levels in primary neurons using ELISA or Western blot. Dose-response curves (0.1–10 μM) are plotted to calculate EC50 values (e.g., 0.29 μM for AcH4K12) .
- Cell Viability Assays: MTT or resazurin-based assays to exclude cytotoxicity at therapeutic concentrations (e.g., 1–25 μM) .
- Enzyme Inhibition Studies: HDAC inhibition is measured via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates .
Advanced Research Questions
Q. How can researchers address solubility challenges in preclinical formulations of this compound?
Solubility limitations (~100 mg/mL in DMSO) are mitigated by:
- Co-Solvent Systems: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline enhances solubility to ≥2.5 mg/mL for in vivo administration .
- Nanoparticle Encapsulation: Liposomal or polymeric nanoparticles improve bioavailability and reduce off-target effects .
- Prodrug Design: Esterification of the hydroxyimino group enhances aqueous solubility while maintaining activity upon hydrolysis .
Q. What experimental approaches are used to validate the compound’s mechanism of action in epigenetic modulation?
Mechanistic validation involves:
- Chromatin Immunoprecipitation (ChIP): To confirm histone acetylation at specific gene promoters (e.g., BDNF in hippocampal neurons) .
- Gene Knockdown/Overexpression: siRNA targeting HDAC isoforms (e.g., HDAC6) to assess rescue effects on acetylation levels .
- Molecular Docking: Computational modeling (e.g., PDB: 3HKC) to predict binding interactions with HDAC active sites, validated by mutagenesis studies .
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be systematically analyzed?
Discrepancies arise due to metabolic instability or tissue-specific uptake. Resolution strategies include:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to correlate exposure with effect .
- Metabolite Identification: UPLC-QTOF-MS identifies active/inactive metabolites influencing in vivo outcomes .
- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance thresholds (*p < 0.05) and minimize Type I errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
